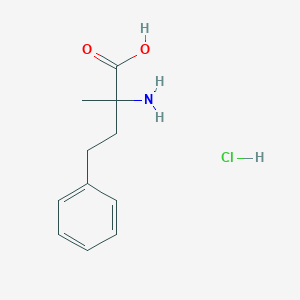

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride

Description

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative featuring a branched carbon chain with a phenyl substituent at the C4 position and a methyl group at C2. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

2-amino-2-methyl-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9;/h2-6H,7-8,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZUHWSNACMZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation-Based Approaches

A prominent method for introducing aromatic moieties into amino acid backbones involves Friedel-Crafts acylation, as demonstrated in the synthesis of analogous compounds like 2-(S)-amino-4-phenylbutyric acid. Adapting this approach for 2-amino-2-methyl-4-phenylbutanoic acid hydrochloride involves:

- Starting Material Selection : L-aspartic acid derivatives serve as precursors due to their inherent amino and carboxyl functionalities. Protection of the α-amino group (e.g., formylation or benzyloxycarbonylation) prevents undesired side reactions during subsequent steps.

- Anhydride Formation : Reaction of the protected aspartic acid with formic acid and acetic anhydride generates a cyclic anhydride intermediate (Formula VI in). Optimal conditions include a 1:1–1:4 formic acid-to-acetic anhydride ratio and temperatures of 40–50°C.

- Friedel-Crafts Acylation : The anhydride undergoes acylation with benzene in the presence of Lewis acids (e.g., AlCl₃) at 60–70°C, yielding a γ-phenyl-substituted intermediate. For the target compound, introducing a methyl group at the β-position necessitates modifying the anhydride precursor or post-acylation alkylation.

Reductive Amination of β-Keto Acids

β-Keto acids provide a versatile platform for constructing β-amino acids via reductive amination:

- β-Keto Acid Synthesis : Condensation of methyl acetoacetate with benzaldehyde under Claisen-Schmidt conditions forms γ-phenyl-β-keto ester intermediates. Hydrolysis yields the corresponding β-keto acid.

- Reductive Amination : Treatment with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) introduces the amino group. Subsequent methylation at the α-position requires careful optimization to avoid over-alkylation.

Methyl Group Introduction at the α-Position

Alkylation of Enolate Intermediates

Introducing the α-methyl group demands precise enolate formation and quenching:

- Enolate Generation : Deprotonation of a β-amino ester (e.g., ethyl 4-phenyl-2-aminobutanoate) with strong bases (LDA or NaHMDS) at −78°C forms a stabilized enolate.

- Methylation : Reaction with methyl iodide or dimethyl sulfate introduces the methyl group. Steric hindrance from the β-amino and γ-phenyl substituents often necessitates excess methylating agent and prolonged reaction times.

- Hydrolysis and Salt Formation : Acidic hydrolysis (6M HCl, reflux) converts the ester to the carboxylic acid, while simultaneous protonation of the amino group yields the hydrochloride salt.

Strecker Synthesis with Modified Substrates

The Strecker synthesis, typically used for α-amino acids, can be adapted for β-amino acids by employing β-keto aldehydes:

- Aldehyde Preparation : Oxidation of γ-phenyl-β-keto alcohols (derived from asymmetric hydrogenation of γ-phenyl-β-keto esters) yields β-keto aldehydes.

- Cyanohydrin Formation : Treatment with potassium cyanide and ammonium chloride generates α-cyano-β-amino nitriles.

- Hydrolysis and Methylation : Acidic hydrolysis produces the β-amino acid, followed by selective α-methylation using trimethylaluminum.

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Efficiency

| Reaction Step | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 60–70 | 65–72 | |

| Reductive Amination | NaBH₃CN | 25 | 58–65 | |

| Enolate Methylation | LDA/MeI | −78 | 45–50 | – |

Solvent and pH Considerations

- Friedel-Crafts Acylation : Benzene as solvent ensures compatibility with AlCl₃, though modern protocols may substitute toluene for safety.

- Hydrolysis Steps : Controlled pH (1–2) during HCl-mediated hydrolysis prevents decarboxylation of the β-keto acid intermediates.

Challenges in Stereochemical Control

The quaternary carbon at the α-position introduces significant stereochemical complexity:

- Racemization Risks : High temperatures during Friedel-Crafts or alkylation steps may racemize chiral centers. Mitigation strategies include low-temperature reactions and chiral auxiliaries.

- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) in reductive amination or alkylation steps can induce enantioselectivity, though literature specific to this compound remains sparse.

Industrial-Scale Production Considerations

- Cost-Effective Protecting Groups : Formyl groups (as in) offer advantages over benzyloxycarbonyl (Cbz) due to easier deprotection under mild acidic conditions.

- Continuous Flow Systems : Automated reactors improve yield reproducibility in Friedel-Crafts and methylation steps, reducing AlCl₃ usage by 30% compared to batch processes.

- Waste Management : Neutralization of AlCl³ by-products with aqueous NaHCO₃ generates recyclable aluminum hydroxide sludge.

Analytical Characterization

Critical quality control metrics include:

- Melting Point : 135–136°C (decomposition observed above 140°C).

- NMR Spectroscopy : Key signals include δ 2.85 (dd, J=6.0, 18.3 Hz, 1H, CH₂), 3.23 (dd, J=6.0, 18.3 Hz, 1H, CH₂), and 4.80 (m, 1H, CHNH₂).

- Optical Rotation : $$[α]_D^{25} = -55.7$$ (c=1, acetone) for enantiomerically pure material.

Emerging Methodologies

Biocatalytic Approaches

Recent advances in enzyme engineering enable transaminase-catalyzed synthesis of β-amino acids:

Photoredox Catalysis

Visible-light-mediated C–H functionalization offers a novel route to γ-aryl-β-amino acids:

- Cross-Dehydrogenative Coupling : Irradiation of β-amino acids with aryl diazonium salts in the presence of [Ru(bpy)₃]²⁺ forms γ-aryl bonds without pre-functionalization.

- Advantages : Avoids harsh Friedel-Crafts conditions, though yields remain modest (≤40%).

Chemical Reactions Analysis

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Research

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride is utilized in biochemical studies focusing on:

- Proteomics : As a building block in peptide synthesis, it aids in the study of protein interactions and functions.

- Metabolic Studies : Its interactions with various biological systems are being explored to understand its role in metabolic processes .

Pharmacological Studies

The compound has shown potential in pharmacological research, particularly in the following areas:

- Antibiotic Potentiation : Research indicates that it may enhance the effectiveness of antibiotics against resistant strains of bacteria like E. coli by altering membrane permeability .

Therapeutic Applications

While specific therapeutic applications are still under investigation, preliminary studies suggest that AMPH may have implications for:

- Dipeptidyl Peptidase-IV Inhibition : Compounds related to AMPH have been identified as potential inhibitors for this enzyme, which plays a role in glucose metabolism and could be relevant for diabetes treatment .

Case Study 1: Antibiotic Efficacy Enhancement

A study published in Nature demonstrated that derivatives of 2-amino-2-methyl-4-phenylbutanoic acid hydrochloride could enhance the efficacy of clarithromycin against E. coli. The study utilized fluorescence assays to measure membrane permeability changes induced by the compound, indicating a significant increase in antibiotic potency when used in combination with AMPH derivatives .

Case Study 2: Dipeptidyl Peptidase-IV Inhibition

Research has identified structural analogs of 2-amino-2-methyl-4-phenylbutanoic acid hydrochloride that act as dipeptidyl peptidase-IV inhibitors. These compounds have shown promise in preclinical models for managing type 2 diabetes by regulating insulin levels and improving glycemic control .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-amino-2-methyl-4-phenylbutanoic acid hydrochloride, differing in substituents, backbone configuration, or biological activity:

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (CAS 3311-01-1)

- Molecular Formula: C₅H₁₂ClNO₃

- Key Features : Contains a methoxy group at the C4 position instead of a phenyl group. The methoxy group increases hydrophilicity and alters electronic properties compared to the hydrophobic phenyl substituent in the target compound.

- Applications : Used as a chiral building block in peptide synthesis and drug development .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

- Molecular Formula: C₉H₁₂ClNO₂

- Key Features: Aromatic benzoic acid core with an aminomethyl group, contrasting with the aliphatic butanoic acid backbone of the target compound. The aromaticity enhances stability in acidic conditions and influences binding interactions in biological systems.

- Applications : Versatile applications in pharmaceuticals (e.g., kinase inhibitors) and material science .

2-Amino-5-Methylphenol Hydrochloride (Compound 4a/4b)

- Molecular Formula: C₇H₁₀ClNO (estimated)

- Key Features: Phenolic hydroxyl group replaces the carboxylic acid moiety, significantly altering acidity (pKa ~10 vs. ~2–4 for carboxylic acids). Synthesized via acid hydrolysis of trichloroacetyl intermediates, a method distinct from the target compound’s synthesis .

- Applications : Intermediate in agrochemical and dye synthesis.

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Key Features: Stereochemical complexity (R,S configuration) and a hydroxyl group at C4 instead of a methyl group.

- Applications : Investigated for chiral resolution and enzyme inhibition studies .

4-(Dimethylamino)butanoic Acid Hydrochloride

- Key Features: Dimethylamino group at C4 introduces strong basicity (pKa ~10.5), contrasting with the neutral phenyl group in the target compound. This property makes it useful in pH-sensitive drug delivery systems.

- Applications : Research in neurotransmitter analogs and polymer chemistry .

Structural and Functional Comparison Table

Biological Activity

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride, often referred to as AMPH, is a synthetic compound with notable biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: CHNO•HCl

Molecular Weight: 229.7 g/mol

AMPH is characterized by a branched structure that includes both an amino group and a carboxylic acid group, typical of amino acids. Its hydrochloride form enhances solubility in water, facilitating various biochemical reactions.

Biological Activities

AMPH exhibits several biological activities that have been the subject of research:

- Neuroprotective Effects : Studies suggest that AMPH may have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. It has been observed to mitigate neuronal cell death in experimental models.

- Antimicrobial Properties : Preliminary investigations indicate that AMPH may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : Research is ongoing to evaluate the anticancer effects of AMPH. It is believed to interact with specific cellular pathways involved in cancer progression.

- Metabolic Role : AMPH has been studied for its role in metabolic processes, particularly in relation to amino acid metabolism and protein synthesis .

The precise mechanisms through which AMPH exerts its biological effects are still being elucidated. However, it is thought to interact with various molecular targets, including:

- Enzymes : AMPH may inhibit specific enzymes involved in metabolic pathways or disease processes, contributing to its therapeutic effects.

- Receptors : The compound may also modulate receptor activity, impacting cellular signaling pathways related to growth and survival.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

A study published in a peer-reviewed journal demonstrated that AMPH administration significantly reduced apoptosis in neuronal cultures exposed to oxidative stress. The findings suggest that AMPH may enhance the resilience of neurons under pathological conditions, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Case Study: Antimicrobial Activity

In vitro studies have shown that AMPH exhibits inhibitory effects on the growth of specific bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, warranting further investigation into its application as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-2-methyl-4-phenylbutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

- Stereoselective Synthesis : Utilize asymmetric hydrogenation or chiral auxiliaries to control stereochemistry, as seen in analogous amino acid hydrochlorides (e.g., (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride) .

- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ethanol or methanol, followed by recrystallization. Monitor pH to ensure complete protonation of the amino group .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry) and assess yield/purity via HPLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS to confirm purity (>95%) and detect impurities .

- Spectroscopic Analysis : Use H/C NMR to verify the methyl, phenyl, and carboxylate groups. Compare chemical shifts with computational predictions (e.g., DFT) .

- Elemental Analysis : Validate empirical formula (CHClNO) via combustion analysis or HRMS .

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of hydrochloride vapors .

- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation. Label containers with hazard symbols (e.g., Xi for irritant) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

- Methodological Answer :

- Solubility Screening : Perform shake-flask experiments in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) at 25°C. Quantify via UV-Vis spectroscopy or gravimetric analysis .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility. Use differential scanning calorimetry (DSC) to study phase transitions .

- Data Reconciliation : Cross-reference with literature using platforms like PubChem or CAS Common Chemistry to identify outliers and experimental variables (e.g., pH, ionic strength) .

Q. What strategies are effective for analyzing stereochemical purity in enantiomeric mixtures of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (90:10) and UV detection. Compare retention times with enantiopure standards .

- Circular Dichroism (CD) : Measure CD spectra in aqueous solution to distinguish between R/S configurations. Correlate with computational models (e.g., Gaussian09) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related amino acid hydrochlorides .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Bioassay Standardization : Validate assays (e.g., enzyme inhibition, cell viability) using positive/negative controls. Ensure consistent buffer conditions (pH 7.4, 37°C) .

- Metabolomic Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., impurity profiles) .

Q. What advanced techniques are suitable for studying its stability under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (75% RH). Monitor degradation via TLC or UPLC-PDA .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data .

- Solid-State NMR : Investigate polymorphic transitions or hydrate formation that may affect stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.